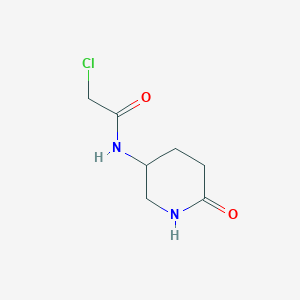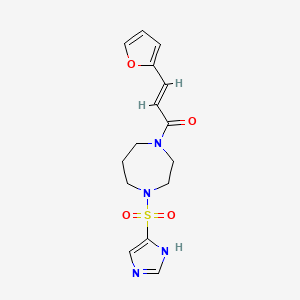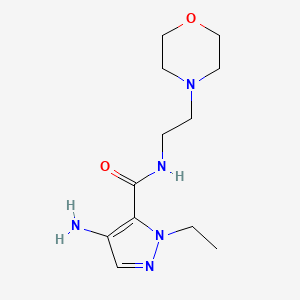![molecular formula C22H18FN3O2S B2419720 N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207002-53-6](/img/structure/B2419720.png)
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Potential
- A study by Muralidharan, S. James Raja, and Asha Deepti (2019) highlights the synthesis of pyrimidine derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, demonstrating significant analgesic and anti-inflammatory activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Radiosynthesis and Imaging Applications
- Dollé et al. (2008) discuss the radiosynthesis of pyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , for imaging the translocator protein with positron emission tomography (PET), highlighting its potential in diagnostic imaging (Dollé et al., 2008).
Antitumor Activity
- Research by H. Hafez and Abdel-Rhman B. A. El-Gazzar (2017) on thieno[3,2-d]pyrimidine derivatives, which are structurally similar, shows these compounds have potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Synthesis and Characterization in Medicinal Chemistry
- Lin and Weaner (2012) describe the synthesis of stable isotope-labeled compounds with similar structures for use in medicinal chemistry, showcasing the utility of these compounds in drug development and research (Lin & Weaner, 2012).
Herbicidal Activity
- Wu et al. (2011) investigated N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, which are structurally related, demonstrating significant herbicidal activities against various dicotyledonous weeds (Wu et al., 2011).
Molecular Structure and Drug Likeness Studies
- Mary et al. (2020) conducted a study on a molecule similar in structure, focusing on molecular structure, drug likeness, and molecular docking against SARS-CoV-2 protein, suggesting potential applications in antiviral drug development (Mary et al., 2020).
Potential in Neuroinflammation Imaging
- Damont et al. (2015) synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidines, similar to the compound , for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This implies potential use in neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Activity
- A study on pyrimidine incorporated Schiff base of isoniazid by Hetal I. Soni and N. Patel (2017) demonstrated antimicrobial and antituberculosis activity of pyrimidine derivatives, indicating potential use in antimicrobial research (Hetal I. Soni & N. Patel, 2017).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-3-6-15(7-4-13)17-11-29-21-20(17)24-12-26(22(21)28)10-19(27)25-16-8-5-14(2)18(23)9-16/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWEWFXEZPNBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)



![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)
![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)
![1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2419654.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)

